![molecular formula C16H15NO B2393814 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde CAS No. 6487-67-8](/img/structure/B2393814.png)
5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
There are several methods for synthesizing compounds related to 5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde. For example, three novel host materials based on the 10,11-dihydro-5H-dibenzo azepine (AZ) motif were designed and synthesized . The donor groups, triphenylamine (TPA) and carbazole (CZ), were attached at different positions of the central core to study the effect of the variation of substructure .Scientific Research Applications
- A study synthesized a series of 5-[(1-aryl-1H-1,2,3-triazol-4-yl)methyl]-10,11-dihydro-5H-dibenzo[b,f]azepine derivatives using click chemistry. These compounds were evaluated for cytotoxicity against three cancer cell lines (SiHa, MDA-MB-231, PANC-1) . Further exploration of its anticancer potential could yield promising results.
- 5H-Dibenz[b,f]azepine serves as a starting material for synthesizing pharmacologically important dibenzoazepine-pyridazine derivatives .
- It can also be used to synthesize key intermediates, such as 3-chloro-1-(5H-dibenz[b,f]azepine-5yl)propan-1-one , which play a role in drug development .
- Researchers have designed novel host materials based on the 10,11-dihydro-5H-dibenzo[b,f]azepine (AZ) motif. These materials (e.g., D-PY, S-CZ, and S-TPA) hold promise for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices .
Anticancer Research
Pharmacology and Drug Development
Material Science and Organic Electronics
Chemical Synthesis and Reactions
properties
IUPAC Name |
11-methyl-5,6-dihydrobenzo[b][1]benzazepine-3-carbaldehyde |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c1-17-15-5-3-2-4-13(15)7-8-14-10-12(11-18)6-9-16(14)17/h2-6,9-11H,7-8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFMUVVDAWXLPFT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(CCC3=CC=CC=C31)C=C(C=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine-2-carbaldehyde |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.